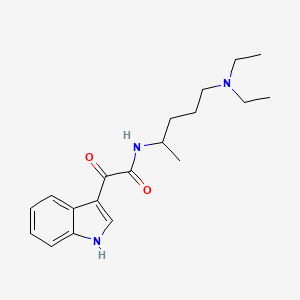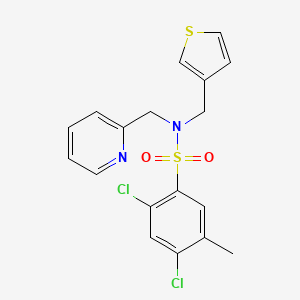![molecular formula C16H14N4OS B2580499 1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034385-87-8](/img/structure/B2580499.png)
1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of catalysts for direct amidation between carboxylic acids and amines . The Paal-Knorr Thiophene Synthesis allows the generation of thiophenes by condensation of a 1,4-dicarbonyl compound in the presence of an excess of a source of sulfur .Molecular Structure Analysis
The molecular structure of “1-([2,4’-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea” would be complex due to the presence of multiple functional groups. The compound would contain a bipyridine moiety, a thiophene ring, and a urea group .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions. For example, thiophene derivatives can undergo formylation reactions with dimethylformamide and phosphorus oxychloride .科学的研究の応用
Complexation-induced Unfolding of Heterocyclic Ureas
Heterocyclic ureas demonstrate unique folding and unfolding behaviors in response to complexation, serving as a fundamental study in the understanding of molecular self-assembly and mimicry of biological processes. These compounds, including various urea derivatives, can form intramolecular hydrogen bonds, leading to folded structures in solution. This behavior is crucial for designing self-assembling materials and studying the primitive mimicry of peptide transitions from helix to sheet structures (Corbin et al., 2001).
Synthesis of Urea Derivatives for Biochemical Evaluation
Urea derivatives have been synthesized and evaluated for their potential as bioactive molecules, including their roles as enzyme inhibitors. For instance, flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas were assessed for antiacetylcholinesterase activity, showing the importance of urea derivatives in medicinal chemistry for optimizing pharmacophoric interactions and enhancing drug efficacy (Vidaluc et al., 1995).
Anticancer Activity of Thiourea Derivatives
Thiourea derivatives have shown significant anticancer activity in various cell lines, highlighting the potential of these compounds in therapeutic applications. The synthesis of specific thiourea derivatives and their metabolic profiles have been explored, underlining the importance of understanding the relationship between chemical structure and biological activity for the development of new cancer treatments (Nammalwar et al., 2010).
Role in Polymerization Processes
Urea derivatives have been utilized as initiators in the polymerization of epoxides, demonstrating their utility in materials science for the development of novel polymers. The thermal latency of urea-derivatives of 4-aminopyridine in the ring-opening polymerization of diglycidyl ether of bisphenol A (DGEBA) showcases the role of these compounds in creating advanced materials with tailored properties (Makiuchi et al., 2014).
Inhibition of Soluble Epoxide Hydrolase
Urea derivatives have been investigated for their inhibitory effects on soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of bioactive lipid epoxides. Such inhibitors are used in research to explore therapeutic strategies for various diseases, including hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism and efficacy of these inhibitors contributes to the development of potential treatments for these conditions (Wan et al., 2019).
特性
IUPAC Name |
1-(6-pyridin-4-ylpyridin-3-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(19-11-14-2-1-9-22-14)20-13-3-4-15(18-10-13)12-5-7-17-8-6-12/h1-10H,11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGMPEXAYMFAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,4'-Bipyridin]-5-yl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

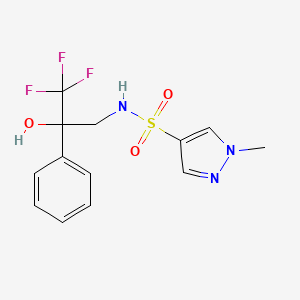
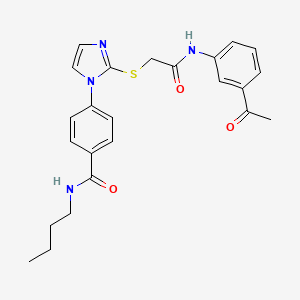
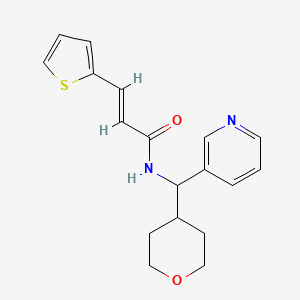
![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2580421.png)
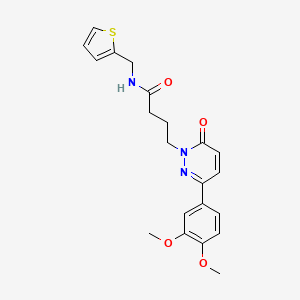
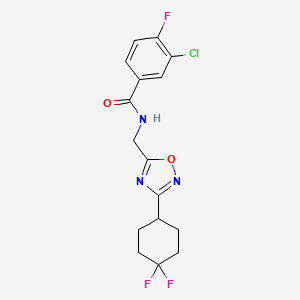
![Ethyl N-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate](/img/structure/B2580424.png)
![2-(furan-2-carboxamido)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2580426.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2580430.png)
![(2,2-Difluorospiro[2.2]pentan-1-yl)methanesulfonyl chloride](/img/structure/B2580431.png)
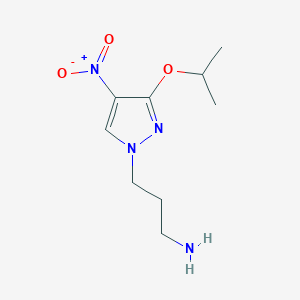
![2-bromo-N-[(2-chlorophenyl)methyl]-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2580435.png)
